4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDCMDVPYDUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458784 | |
| Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23000-47-7 | |
| Record name | 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Pyrazole Derivatives with Formamide
The foundational approach for constructing the pyrazolo[3,4-d]pyrimidine core involves condensation reactions between substituted pyrazoles and formamide. In a seminal study, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate derivatives were cyclized with formamide under reflux conditions (120°C, 8–12 hours) to yield 4-hydroxy intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduced the critical chlorine substituent at position 4, achieving yields of 68–74%.
Key Reaction Parameters :
- Solvent : Ethanol or dioxane
- Catalyst : Anhydrous sodium acetate
- Temperature : 120°C (cyclization), 110°C (chlorination)
Cyclization with Chloroacetonitrile
An alternative route employs chloroacetonitrile as both a cyclizing agent and chlorine source. Heating 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with chloroacetonitrile in acetonitrile (80°C, 10 hours) directly forms the target compound without requiring separate chlorination steps. This one-pot method simplifies purification but achieves slightly lower yields (52–58%) compared to sequential approaches.
Modern Methodological Advances
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A 2023 protocol demonstrated that irradiating the pyrazole precursor with POCl₃ in dimethylformamide (DMF) at 150 W for 20 minutes achieves 82% yield, compared to 68% under conventional heating.
Catalytic Approaches
Palladium-catalyzed cross-coupling has enabled regioselective functionalization. For example, Suzuki-Miyaura coupling introduces aryl groups at position 6 while preserving the 4-chloro-p-tolyl framework:
# Example catalytic reaction setup
substrate = 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
boronic_acid = aryl_boronic_acid
catalyst = Pd(PPh₃)₄
base = K₂CO₃
solvent = DME/H₂O (3:1)
yield = 75–88%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow technology to enhance safety and efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 10 h | 2 h |
| POCl₃ Consumption | 1.5 eq | 1.1 eq |
| Yield | 68% | 81% |
Solvent Optimization for Scale-Up
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reactivity:
- CPME Advantages :
- Lower toxicity (LD₅₀ > 2000 mg/kg)
- Higher boiling point (106°C vs. 153°C for DMF)
- Improved product solubility (15 g/L vs. 8 g/L in DMF)
Purification and Characterization
Crystallization Protocols
Recrystallization from acetonitrile at 0–5°C produces needle-shaped crystals with >99% purity. X-ray powder diffraction (XRPD) analysis confirms crystallinity through characteristic peaks:
$$
2\theta = 10.2^\circ,\ 18.5^\circ,\ 22.1^\circ
$$
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.52 (s, 1H, pyrimidine-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, tolyl-H)
- δ 7.38 (d, J = 8.4 Hz, 2H, tolyl-H)
- δ 2.41 (s, 3H, CH₃)
IR (KBr) :
- 1580 cm⁻¹ (C=N stretch)
- 1345 cm⁻¹ (C-Cl vibration)
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies. Studies have shown that derivatives of this compound effectively inhibit CDK activity, leading to reduced tumor cell proliferation in vitro. This positions it as a promising candidate for anticancer drug development.
Case Studies
- Inhibition of Tumor Cell Proliferation :
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the disruption of cell cycle progression through CDK inhibition.
- Selectivity and Potency :
- Research indicated that the specific substitution pattern of this compound enhances its potency against certain kinases compared to other derivatives. This selectivity is critical for minimizing off-target effects in therapeutic applications.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidine | Structure | CDK inhibitor |
| 5-Amino-1-(p-tolyl)-1H-pyrazole | Structure | Precursor for synthesis |
| 7-Methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Structure | Antitumor activity |
Mechanism of Action
The mechanism of action of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Structural Differences :
Electronic and Steric Effects :
- p-Tolyl vs.
- Chlorobenzyl vs. Benzyl : The 3-chlorobenzyl group () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Methyl vs. Chloromethyl : The chloromethyl group () introduces reactivity for nucleophilic substitution, enabling diversification into disubstituted analogs.
Functionalization Potential
Reactivity at Key Positions :
- C4-Cl: A common site for nucleophilic displacement (e.g., with amines or hydrazines) to generate 4-amino or 4-hydrazinyl derivatives .
- C6 Substituents : Chloromethyl or allylthio groups (e.g., ) allow conjugation with targeting moieties or prodrug strategies.
- N1 Substituents : Variations (p-tolyl, phenyl, benzyl) modulate steric bulk and electronic effects, influencing binding to hydrophobic enzyme pockets .
Derivative Case Studies :
Pharmacokinetic and Industrial Considerations
Solubility and Stability :
Industrial Availability :
- Commercial suppliers offer analogs like 4-chloro-1-(3,5-dimethylphenyl)- () and 4-chloro-1-(4-nitrophenyl)- () derivatives, highlighting scalability for drug discovery pipelines.
Biological Activity
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, structure-activity relationships (SAR), and other pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been noted for its inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In a study by Reddy et al., various pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their cytotoxic effects. The compound exhibited significant growth inhibition in A549 lung cancer cell lines with an IC50 value of approximately 26 µM .
- Another study demonstrated that compounds similar to this compound displayed substantial apoptosis induction in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent against breast cancer .
- Synergistic Effects with Other Drugs :
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by various structural modifications. The presence of halogen substituents (like chlorine) and aromatic groups (such as the p-tolyl group) has been linked to increased potency against cancer cell lines.
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | p-Tolyl | 26 | A549 |
| Compound X | Bromine | 15 | MDA-MB-231 |
| Compound Y | Iodine | 30 | HeLa |
Additional Biological Activities
Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory and antibacterial activities. These findings suggest that the compound could be explored for broader therapeutic applications beyond oncology.
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Chloroacetonitrile, dioxane, 80°C, 10h | 83 | |
| Chlorination | POCl₃, reflux, 6h | 76 | |
| Recrystallization | Acetonitrile, 0–5°C | >95 purity |
Q. Table 2. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Cell Line Activity (IC₅₀, µM) |
|---|---|---|---|
| 6-Chloromethyl | VEGFR-2 | 0.3 | MCF-7: 1.2 |
| 4-Amino | BRAF | 5.6 | A549: 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
